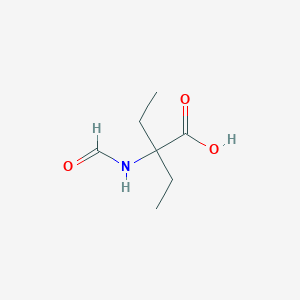
3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine is a heterocyclic compound that features both imidazole and pyrazine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine typically involves the formation of the imidazole and pyrazine rings through various synthetic routes. Common methods include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the oxidation of imidazolines.
Dehydrogenation of imidazolines: This method uses oxidizing agents to convert imidazolines to imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This method involves the cyclization of amino nitriles.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as halogens, alkyl halides, or acyl halides for substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazole and pyrazine derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazole derivatives: Such as clemizole, etonitazene, and omeprazole.
Pyrazine derivatives: Such as pyrazinamide and phenazine.
Uniqueness: 3-(4,5-Dihydro-1H-imidazol-2-yl)pyrazin-2-amine is unique due to its combined imidazole and pyrazine rings, which confer distinct chemical and biological properties. This dual structure allows it to participate in a broader range of reactions and interact with a wider variety of biological targets compared to compounds with only one of these rings .
Properties
CAS No. |
139293-77-9 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine |
InChI |
InChI=1S/C7H9N5/c8-6-5(9-1-2-10-6)7-11-3-4-12-7/h1-2H,3-4H2,(H2,8,10)(H,11,12) |
InChI Key |
OXGBDIPXWKTILW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=NC=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)


![(1,3-Phenylene)bis[(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)methanone]](/img/structure/B14270649.png)
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)









